molecular formula C20H21FN2O3S2 B2692726 N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 923675-93-8

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2692726
CAS No.: 923675-93-8
M. Wt: 420.52
InChI Key: LFYJSYOZQMGLOF-UHFFFAOYSA-N
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Description

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorophenyl, thiazole, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzenesulfonamide derivatives. Examples include:

  • 2-(4-fluorophenyl)-4-methylthiazole
  • 2-methoxy-5-methylbenzenesulfonamide

Uniqueness

What sets N-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S2/c1-13-4-9-17(26-3)19(12-13)28(24,25)22-11-10-18-14(2)23-20(27-18)15-5-7-16(21)8-6-15/h4-9,12,22H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYJSYOZQMGLOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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